molecular formula C6H11NO2 B3348856 1-Methoxypiperidin-2-one CAS No. 189824-37-1

1-Methoxypiperidin-2-one

Cat. No. B3348856
CAS RN: 189824-37-1
M. Wt: 129.16 g/mol
InChI Key: GKRUJRHSPLFHBC-UHFFFAOYSA-N
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Description

“1-Methoxypiperidin-2-one” is a chemical compound. It is a liquid at room temperature . It is used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of “1-Methoxypiperidin-2-one” and its derivatives involves several chemical reactions. The process starts from commercially available D-phenylglycinol and delta-valerolactone . The synthesis involves the use of both chemical and biological methods, together with novel design and delivery strategies .


Molecular Structure Analysis

The molecular structure of “1-Methoxypiperidin-2-one” can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D, providing a detailed understanding of its structure.


Chemical Reactions Analysis

The chemical reactions involving “1-Methoxypiperidin-2-one” are complex and involve multiple steps. The reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methoxypiperidin-2-one” can be analyzed using various methods. These properties include molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), aqueous solubility, and others .

Scientific Research Applications

  • Oligoribonucleotide Synthesis :

    • 1-Methoxypiperidin-2-one derivatives are used as protecting groups in the synthesis of oligoribonucleotides. Reese et al. (1986) found that certain derivatives have acid lability suitable for mild hydrolytic conditions, making them valuable in nucleotide synthesis (Reese, Serafinowska, & Zappia, 1986).
    • Lloyd et al. (2000) discussed the rates of acid-catalyzed removal of various 1-aryl-4-methoxypiperidin-4-yl protecting groups, showing their significance in oligoribonucleotide synthesis (Lloyd, Reese, Song, Vandersteen, Visintin, & Zhang, 2000).
  • Chemical Transformations and Synthesis :

  • Pharmaceutical Applications and Biological Activities :

    • Harini et al. (2014) synthesized novel 1-methylpiperidin-4-one oxime esters from 1-Methoxypiperidin-2-one and evaluated their antioxidant and antimicrobial activities. This research highlights the potential of 1-Methoxypiperidin-2-one derivatives in developing new pharmaceuticals (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
  • Biochemical Studies :

    • Beijer et al. (1990) synthesized olig
    oribonucleotides using 1-Methoxypiperidin-2-one derivatives, exploring their role in RNA biochemistry. This study contributed to our understanding of selective 2'-O-methylation in oligoribonucleotides and its importance in biochemical research .

Safety and Hazards

The safety information for “1-Methoxypiperidin-2-one” indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H227, H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

1-methoxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-7-5-3-2-4-6(7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRUJRHSPLFHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608082
Record name 1-Methoxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxypiperidin-2-one

CAS RN

189824-37-1
Record name 1-Methoxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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